4-chloro-N-cyclohexylbenzamide

Übersicht

Beschreibung

Molecular Structure Analysis

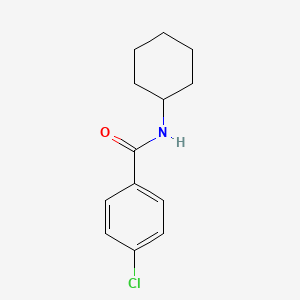

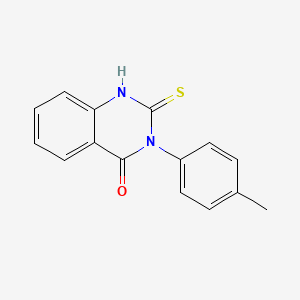

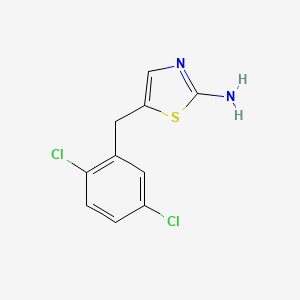

The molecular structure of 4-chloro-N-cyclohexylbenzamide consists of a benzamide group substituted with a chlorine atom at the 4th position and a cyclohexyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis

4-chloro-N-cyclohexylbenzamide has a density of 1.2±0.1 g/cm3, a boiling point of 395.6±25.0 °C at 760 mmHg, and a flash point of 193.0±23.2 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

4-chloro-N-cyclohexylbenzamide has been evaluated for its anticonvulsant effects. In studies involving mice, certain derivatives, including N-cyclohexylbenzamide, demonstrated protective effects against seizures induced by electroshock and pentylenetetrazole. These compounds showed potential as anticonvulsant agents, with one derivative displaying a high protective index, indicating its efficacy in preventing seizures (Clark et al., 1984).

Pharmaceutical Applications

4-chloro-N-cyclohexylbenzamide derivatives have been synthesized and characterized for potential pharmaceutical applications. This includes the exploration of their structure-property relationships and antitumor activities. Advanced methods like X-ray diffraction and density functional theory calculations have been used to understand their properties and potential uses in medicinal chemistry (He et al., 2014).

Inhibitors of Enzymatic Activity

Novel derivatives of 4-chloro-N-cyclohexylbenzamide have been optimized as potent inhibitors of specific enzymes, such as11beta-HSD1. These inhibitors were developed considering various pharmaceutical aspects, including pharmacokinetics, cytotoxicity, and potency. A representative compound from this research demonstrated effective inhibition in a rat pharmacodynamic model, indicating its potential therapeutic applications (McMinn et al., 2009).

Analysis in Hydrogels

The structure and properties of 4-chloro-N-cyclohexylbenzamide, particularly as an antidiabetic drug, have been studied in combination with chitosan in hydrogel form. Techniques like Gibbs free energy calculations, electrostatic potential, and spectroscopic methods like FTIR and NMR were employed to analyze the molecular interactions and characteristics of these hydrogels (Delgadillo-Armendariz et al., 2014).

Crystal Engineering

Research in crystal engineering has explored the interactions of 4-chloro-N-cyclohexylbenzamide derivatives, particularly looking at hydrogen and halogen bonding patterns. Such studies are crucial for understanding the crystal structure and properties of these compounds, which can have implications in drug design and material science (Saha et al., 2005).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is hypothesized that the compound may interact with its targets through a concerted mechanism , but further studies are required to confirm this and elucidate the resulting changes.

Biochemical Pathways

The biochemical pathways affected by N-Cyclohexyl 4-Chlorobenzamide are currently unknown . Benzamides, a class of compounds to which n-cyclohexyl 4-chlorobenzamide belongs, are known to be involved in various biochemical pathways

Eigenschaften

IUPAC Name |

4-chloro-N-cyclohexylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXFAESIEUQWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973302 | |

| Record name | 4-Chloro-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-cyclohexylbenzamide | |

CAS RN |

57707-20-7 | |

| Record name | 57707-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-N-CYCLOHEXYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 4-chloro-N-cyclohexylbenzamide (FPS-ZM1)?

A1: 4-Chloro-N-cyclohexylbenzamide (FPS-ZM1) acts as a high-affinity antagonist for the Receptor for Advanced Glycation End Products (RAGE). [, , ] By binding to RAGE, FPS-ZM1 prevents the interaction of RAGE with its ligands, such as Advanced Glycation End Products (AGEs) and High Mobility Group Box 1 (HMGB1). [, ] This inhibition of RAGE signaling has been shown to mitigate various downstream effects associated with RAGE activation, including inflammation, oxidative stress, and cellular dysfunction. [, ]

Q2: How has 4-chloro-N-cyclohexylbenzamide (FPS-ZM1) been used to study the role of RAGE in neurodegenerative diseases?

A2: Research suggests RAGE is implicated in neurodegenerative diseases like Alzheimer's disease. [] Studies utilizing FPS-ZM1 have shown that blocking RAGE with this compound can reduce amyloid-beta (Aβ) deposition, a hallmark of Alzheimer's disease. [] Further research indicates that FPS-ZM1 administration can improve cognitive function in animal models of bacterial meningitis, suggesting a potential therapeutic avenue for neuroinflammatory conditions. []

Q3: What are the implications of using 4-chloro-N-cyclohexylbenzamide (FPS-ZM1) in diabetic nephropathy research?

A3: Diabetic nephropathy, a serious complication of diabetes, involves the damaging effects of AGEs on the kidneys. Studies have demonstrated that FPS-ZM1 can protect podocytes, crucial cells in the kidney's filtration system, from AGE-induced injury. [] FPS-ZM1 achieves this by inhibiting RAGE activation, thereby preventing downstream effects like epithelial-mesenchymal transition (EMT) and fibrosis, processes contributing to kidney damage. [] These findings highlight the potential of targeting RAGE with FPS-ZM1 as a therapeutic strategy for diabetic nephropathy.

Q4: Are there any efforts to develop a PET imaging agent based on 4-chloro-N-cyclohexylbenzamide (FPS-ZM1)?

A4: Yes, research has explored developing a carbon-11 labeled analog of FPS-ZM1 ([11C]FPS-ZM1) for Positron Emission Tomography (PET) imaging. [] This radiolabeled version aims to visualize RAGE distribution in living subjects, potentially aiding in the early diagnosis of Alzheimer's disease, where RAGE overexpression is thought to precede amyloid plaque formation. [] While initial studies have been conducted, further research is necessary to optimize the radiotracer and evaluate its effectiveness in clinical settings.

Q5: How do structural features of 4-chloro-N-cyclohexylbenzamide (FPS-ZM1) relate to its activity?

A5: While detailed structure-activity relationship (SAR) studies for FPS-ZM1 are limited in the provided research, its structure reveals key features potentially contributing to its RAGE binding affinity. The presence of a chlorine atom at the 4-position of the benzamide ring and the cyclohexyl substituent on the nitrogen atom are likely crucial for its interaction with the RAGE binding site. [] Further investigations into structural modifications and their impact on binding affinity and selectivity would be valuable for optimizing its therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1361432.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)

![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)

![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)